3-Chloro-1H-pyrazole (CAS 14339-33-4): A Comprehensive Technical Guide on Properties, Synthesis, and Pharmaceutical Applications
3-Chloro-1H-pyrazole (CAS 14339-33-4): A Comprehensive Technical Guide on Properties, Synthesis, and Pharmaceutical Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, halogenated nitrogen-containing heterocycles serve as critical pharmacophores and versatile synthetic building blocks. 3-Chloro-1H-pyrazole (CAS 14339-33-4) is a highly reactive, low-molecular-weight intermediate characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a chlorine substituent at the 3-position. This whitepaper provides a rigorous technical analysis of its physicochemical properties, details a self-validating synthetic protocol governed by mechanistic causality, and explores its integration into advanced drug development pipelines, specifically for P2X3 and integrin inhibitors.
Physicochemical Profiling and Structural Dynamics
Understanding the intrinsic properties of 3-chloro-1H-pyrazole is essential for optimizing reaction conditions and predicting its behavior in biological systems. The molecule exhibits annular tautomerism, shifting between the 1H and 3H forms. However, the 1H-pyrazole tautomer is thermodynamically favored due to the stabilization of the aromatic π-system.
The table below summarizes the critical quantitative data required for handling, characterization, and downstream application [1, 2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical / Predictive Context |
| CAS Number | 14339-33-4 | Unique chemical identifier |
| Molecular Formula | C3H3ClN2 | Base composition |
| Molecular Weight | 102.52 g/mol | Crucial for stoichiometric calculations |
| Melting Point | 40 °C | Indicates a low-melting solid/semi-solid state at RT |
| Boiling Point | 250.9 ± 13.0 °C | Predicted; indicates high thermal stability |
| Density | 1.405 ± 0.06 g/cm³ | Predicted; heavier than aqueous solvents |
| pKa | 11.04 ± 0.10 | Predicted; dictates protonation state in physiological pH |
| 1H NMR (400 MHz, CDCl3) | δ 12.84 (br s, 1H), 7.62 (s, 1H), 6.29 (s, 1H) | Diagnostic peaks for structural validation |
Data sourced and verified from authoritative chemical repositories including [1] and [2].
Synthetic Methodology: The Modified Sandmeyer Protocol
The synthesis of 3-chloro-1H-pyrazole from 3-aminopyrazole relies on a modified Sandmeyer reaction. As a Senior Application Scientist, I emphasize that successful execution requires strict adherence to phase control and thermal regulation. The protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at each step [3].
Step-by-Step Experimental Protocol
Step 1: Solubilization and Acidification
-
Action: Dissolve 1H-pyrazol-3-amine (20.0 g, 241 mmol) in acetonitrile (600 mL). Slowly add concentrated HCl (20 mL) and cool the mixture to 0 °C using an ice bath.
-
Causality: Acetonitrile is selected as a polar aprotic solvent to stabilize the highly reactive diazonium intermediate while suppressing the aqueous solvolysis (hydroxylation) side-reactions typical of strictly aqueous Sandmeyer reactions. HCl provides the necessary acidic medium to generate the nitrosyl cation (
).
Step 2: Catalyst Integration
-
Action: To the cooled mixture, add Copper(II) chloride (
) (65.0 g, 481 mmol). -
Causality:
acts as both the chloride donor and the electron-transfer catalyst. The copper center facilitates the single-electron transfer required for the radical chlorode-diazoniation mechanism.
Step 3: Diazotization
-
Action: Stir the mixture at 0 °C for 30 minutes. Add isoamyl nitrite (56.4 g, 481 mmol) dropwise.
-
Causality: Isoamyl nitrite serves as an organic-soluble source of
. Dropwise addition at 0 °C ensures the exothermic diazotization remains thermally controlled, preventing the premature, explosive decomposition of the diazonium salt into tarry byproducts. -
Self-Validation (IPC 1): Perform a starch-iodide paper test. A rapid blue-black color change confirms the presence of excess nitrous acid, validating that sufficient
was generated for complete diazotization.
Step 4: Chlorode-diazoniation (Reaction Progression)
-
Action: Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Causality: Extended ambient stirring ensures complete nitrogen gas (
) extrusion and halogen transfer, driving the reaction to thermodynamic completion. -
Self-Validation (IPC 2): Conduct Thin Layer Chromatography (TLC) using hexane/ethyl acetate (1:1). The disappearance of the baseline 3-aminopyrazole spot and the emergence of a higher
spot validates successful chlorination.
Step 5: Quenching and Copper Sequestration
-
Action: Quench the reaction with 10% aqueous ammonia solution (1 L).
-
Causality: Ammonia neutralizes residual acid and forms a highly water-soluble tetraamminecopper(II) complex (
). This critical step sequesters the copper catalyst entirely in the aqueous phase, preventing emulsion formation and heavy-metal contamination of the organic product.
Step 6: Extraction and Purification
-
Action: Extract the aqueous phase with ethyl acetate (5 x 500 mL). Wash combined organic phases with saturated brine, dry over anhydrous
, filter, and concentrate. Purify via silica gel column chromatography (eluent: hexane/ethyl acetate = 20:1). -
Yield & Validation (IPC 3): Yields approximately 10.3 g (42%) of a green oil. Confirm product integrity via 1H NMR (presence of δ 12.84, 7.62, 6.29) to validate the absence of the 3-hydroxy byproduct [2, 3].
Synthetic Workflow Visualization
Workflow for the modified Sandmeyer synthesis of 3-chloro-1H-pyrazole.
Applications in Drug Development
The distinct electronic properties imparted by the chlorine atom at the 3-position make 3-chloro-1H-pyrazole an ideal bioisostere and scaffold for high-affinity receptor antagonists.
P2X3 Receptor Inhibitors
In the development of neuro-modulatory therapeutics, 5-chloro-1H-pyrazole (a tautomeric equivalent often referred to interchangeably in literature) is utilized in the preparation of aminoquinazolines . These compounds act as potent inhibitors of the P2X3 purinergic receptor, a ligand-gated ion channel predominantly expressed in sensory neurons. Inhibition of P2X3 is a clinically validated mechanism for treating chronic cough and neuropathic pain [2]. The pyrazole nitrogen atoms act as crucial hydrogen-bond acceptors within the receptor's ATP-binding pocket.
αvβ6 Integrin Inhibitors
Recent advancements in respiratory pharmacology have leveraged the 3-chloro-1H-pyrazole scaffold to synthesize highly selective αvβ6 integrin inhibitors . In studies focused on Idiopathic Pulmonary Fibrosis (IPF), derivatives incorporating the 3-(3-chloro-1H-pyrazole) moiety demonstrated superior lead-like characteristics. The electron-withdrawing nature of the chlorine atom modulates the basicity of the pyrazole ring, resulting in a >10-fold selectivity for αvβ6 over αvβ3 integrins, coupled with excellent pharmacokinetic permeability[4].
Pharmacological Integration Workflow
Pharmacological integration of 3-chloro-1H-pyrazole in drug development.
Safety, Handling, and Storage
As a halogenated heterocyclic compound, 3-chloro-1H-pyrazole demands rigorous safety protocols to mitigate exposure risks.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1].
-
Storage Causality: The compound must be stored at 2-8 °C under an inert atmosphere (Nitrogen or Argon). Inert storage prevents oxidative degradation of the electron-rich pyrazole nitrogen atoms and mitigates ambient moisture absorption, which could otherwise lead to slow hydrolysis of the carbon-chlorine bond over extended periods [2].
References
-
University of Nottingham ePrints. "Preparation of Potent and Selective αvβ6 Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis". Nottingham ePrints Repository. URL:[Link]
